Carbobenzyloxyproline-2-naphthylamide
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Overview
Description
Carbobenzyloxyproline-2-naphthylamide is a synthetic compound with the molecular formula C23H22N2O3 and a molecular weight of 374.443 g/mol . It is a rare and unique chemical often used in early discovery research . The compound is characterized by its complex structure, which includes a carbobenzyloxy group, a proline moiety, and a naphthylamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxyproline-2-naphthylamide typically involves the reaction of carbobenzyloxyproline with 2-naphthylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxyproline-2-naphthylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthylamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Carbobenzyloxyproline-2-naphthylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbobenzyloxyproline-2-naphthylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy-L-proline: Similar structure but lacks the naphthylamide group.
Naphthylamide derivatives: Compounds with similar naphthylamide moieties but different substituents.
Uniqueness
Carbobenzyloxyproline-2-naphthylamide is unique due to its combination of a carbobenzyloxy group, a proline moiety, and a naphthylamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
benzyl 2-(naphthalen-2-ylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(24-20-13-12-18-9-4-5-10-19(18)15-20)21-11-6-14-25(21)23(27)28-16-17-7-2-1-3-8-17/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQYOPCQZVPOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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